Avermectin B2a aglycone
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Overview
Description
Avermectin B2a aglycone is a spiroketal, a tertiary allylic alcohol, a secondary allylic alcohol and a macrocyclic lactone.
Scientific Research Applications
Synthesis and Bioactivity
Avermectin B2a aglycone derivatives exhibit significant insecticidal, acaricidal, and fungicidal activities. Huang et al. (2020) synthesized fourteen avermectin B2a aglycon derivatives, showing potent insecticidal activity against diamondback moth and acaricidal activity against mites and larvae. The study also found excellent fungicidal activity against fourteen fungal pathogens. The 3D-QSAR analysis revealed insights for further modification of this compound derivatives (Huang et al., 2020).
Biosynthesis Studies
The biosynthetic pathway of avermectins, including B2a, has been studied to understand their formation. Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, elucidating key steps in their formation. This research helps in understanding the production process and potential modifications for enhanced efficacy (Chen & Inamine, 1989).
Genetic and Enzymatic Analysis
Ikeda and Ōmura (1995) provided insights into the genetic and enzymatic aspects of avermectin biosynthesis in Streptomyces avermitilis. They identified critical steps in the biosynthetic pathway, which can be used for the selective production of specific avermectin components, including B2a (Ikeda & Ōmura, 1995).
Nematicidal Efficacy
Wright et al. (1983) explored the efficacy of avermectin B2a derivatives against plant parasitic nematodes. They found that AVM B2a significantly impaired the locomotion of nematodes and reduced their development in plant roots. This study highlights the potential agricultural applications of avermectin B2a derivatives (Wright et al., 1983).
Glycosyltransferase Characterization
The glycosyltransferase AveBI, involved in avermectin biosynthesis, was characterized by Zhang et al. (2006). They found that AveBI catalyzes the addition of l-oleandrose to avermectin aglycones, revealing the flexibility and reversibility of the enzymatic process. This opens up possibilities for creating diverse avermectin variants through biochemical manipulations (Zhang et al., 2006).
Production Enhancement
Qiu et al. (2011) demonstrated that overexpression of the ABC transporter AvtAB in Streptomyces avermitilis enhances avermectin production. By increasing avtAB mRNA concentration, they achieved a significant increase in avermectin yield, suggesting a method to boost the production efficiency of avermectins including B2a (Qiu et al., 2011).
Properties
Molecular Formula |
C34H50O9 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O9/c1-7-18(2)30-22(6)27(35)16-33(43-30)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-29(37)21(5)13-26(32(38)41-25)34(23,31)39/h8-11,13,18-19,22,24-31,35-37,39H,7,12,14-17H2,1-6H3/b9-8+,20-11+,23-10+/t18?,19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |
InChI Key |
OHOQCCGOWLRCOH-BWHVHRGVSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)O)C |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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